

Spectroscopic Data and Analysis of 2,4-Dinitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrobenzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Dinitrobenzaldehyde** ($C_7H_4N_2O_5$), a crucial molecule in various chemical syntheses. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The empirical formula of **2,4-Dinitrobenzaldehyde** is $C_7H_4N_2O_5$, and its molecular weight is 196.12 g/mol ^[1]. The spectroscopic data presented below are consistent with the structure of an aromatic aldehyde substituted with two nitro groups at positions 2 and 4.

Table 1: 1H NMR Spectroscopic Data for 2,4-Dinitrobenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.11	Singlet	-	Aldehydic proton (-CHO)
9.08	Doublet	2.5	H-3
8.85	Doublet of Doublets	8.5, 2.5	H-5
8.24	Doublet	8.5	H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dinitrobenzaldehyde

Chemical Shift (δ) ppm	Assignment
192.5	C=O (Aldehyde)
154.6	C-2
151.4	C-4
136.0	C-1
131.3	C-6
124.4	C-5
121.1	C-3

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for 2,4-Dinitrobenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2900 - 2800	Weak	Aldehydic C-H Stretch
1710 - 1690	Strong	C=O Stretch (Aldehyde)
1600 - 1585	Medium	Aromatic C=C Stretch
1540 - 1520	Strong, Asymmetric	N-O Stretch (NO ₂)
1470 - 1450	Medium	Aromatic C=C Stretch
1350 - 1330	Strong, Symmetric	N-O Stretch (NO ₂)
900 - 675	Strong	Aromatic C-H Bend

Table 4: Mass Spectrometry Data for 2,4-Dinitrobenzaldehyde

m/z	Relative Intensity	Proposed Fragment
196	Moderate	[M] ⁺ (Molecular Ion)
195	Moderate	[M-H] ⁺
166	Moderate	[M-NO] ⁺
150	Moderate	[M-NO ₂] ⁺
120	High	[M-NO ₂ -CO] ⁺
104	Moderate	[C ₆ H ₄ NO ₂] ⁺
92	Moderate	[C ₆ H ₄ O] ⁺
76	High	[C ₆ H ₄] ⁺
75	High	[C ₆ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical environment of the protons and carbons in the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2,4-Dinitrobenzaldehyde** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Pulse Program: Standard single-pulse sequence
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer
 - Pulse Program: Standard proton-decoupled pulse sequence

- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096
- Reference: DMSO-d₆ at 39.52 ppm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,4-Dinitrobenzaldehyde** through their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of solid **2,4-Dinitrobenzaldehyde** is placed directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and the sample spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

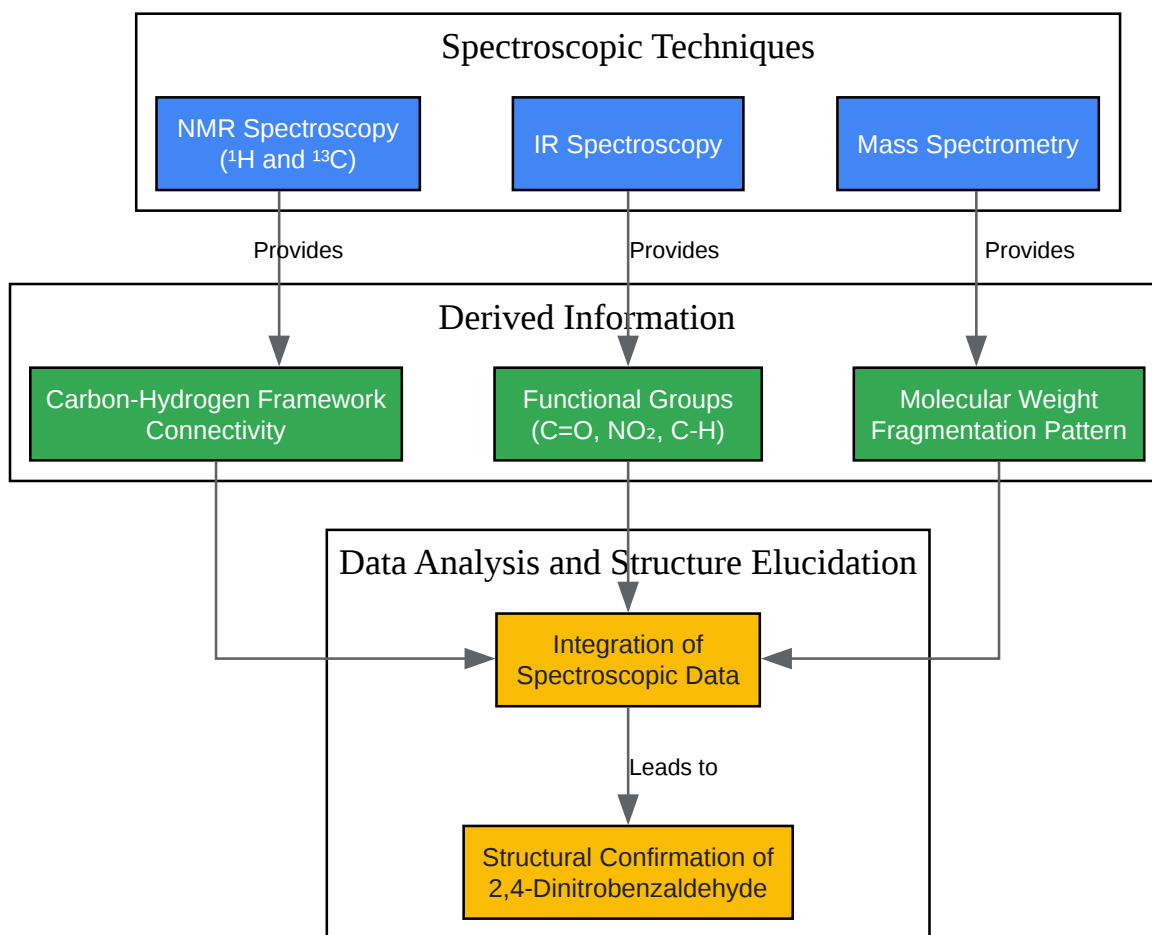
Objective: To determine the molecular weight and fragmentation pattern of **2,4-Dinitrobenzaldehyde** to confirm its molecular formula and structure.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **2,4-Dinitrobenzaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Parameters:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.[\[2\]](#)

Visualizations

The following diagram illustrates the workflow for the spectroscopic analysis of **2,4-Dinitrobenzaldehyde**, highlighting the contribution of each technique to the final structural elucidation.



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Spectroscopic analysis workflow for **2,4-Dinitrobenzaldehyde**.

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References

- 1. 2,4-Dinitrobenzaldehyde | $\text{C}_7\text{H}_4\text{N}_2\text{O}_5$ | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]

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